2-Chlorobenzene-1,3,5-tricarbaldehyde
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Overview
Description
2-Chlorobenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H5ClO3. It is a derivative of benzene, where three formyl groups (–CHO) are attached to the 1, 3, and 5 positions of the benzene ring, and a chlorine atom is attached to the 2 position. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzene-1,3,5-tricarbaldehyde can be synthesized through various methods. One common method involves the chlorination of benzene-1,3,5-tricarbaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chlorobenzene-1,3,5-tricarboxylic acid.
Reduction: 2-Chlorobenzene-1,3,5-tris(methanol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Chlorobenzene-1,3,5-tricarbaldehyde depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chlorine atom can undergo substitution reactions, allowing the compound to be modified for specific applications. The molecular targets and pathways involved are determined by the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarbaldehyde: Lacks the chlorine atom at the 2 position.
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Contains chlorine atoms at the 2, 4, and 6 positions.
Uniqueness
2-Chlorobenzene-1,3,5-tricarbaldehyde is unique due to the presence of a single chlorine atom at the 2 position, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for selective functionalization and applications in various fields .
Properties
CAS No. |
102626-20-0 |
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Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
2-chlorobenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C9H5ClO3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-5H |
InChI Key |
IBOHGHWGTHVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)C=O)C=O |
Origin of Product |
United States |
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